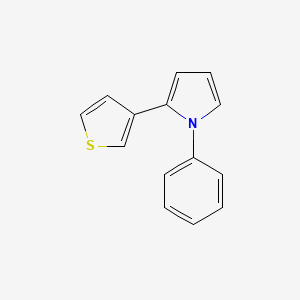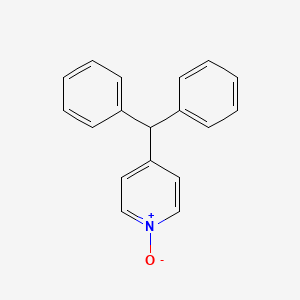
4-Benzhydryl-pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzhydryl-pyridine 1-oxide is an organic compound with the molecular formula C18H15NO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a benzhydryl group is attached to the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzhydryl-pyridine 1-oxide typically involves the oxidation of 4-Benzhydryl-pyridine. One common method is the use of hydrogen peroxide or peracids as oxidizing agents under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzhydryl-pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides such as sodium borohydride.
Substitution: Nucleophiles like halides or organometallic reagents.
Major Products:
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 4-Benzhydryl-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Benzhydryl-pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-Benzhydryl-pyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity. The benzhydryl group can enhance the compound’s lipophilicity, affecting its ability to interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
4-Benzhydryl-pyridine: The parent compound without the N-oxide group.
4-Benzyl-pyridine: A similar compound with a benzyl group instead of a benzhydryl group.
Pyridine N-oxide: The simplest N-oxide derivative of pyridine.
Uniqueness: 4-Benzhydryl-pyridine 1-oxide is unique due to the presence of both the benzhydryl group and the N-oxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H15NO |
|---|---|
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
4-benzhydryl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H15NO/c20-19-13-11-17(12-14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H |
Clé InChI |
OCPWHHPNXAMDEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=[N+](C=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


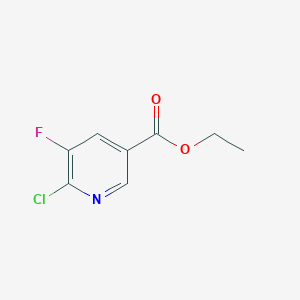

![1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11724039.png)
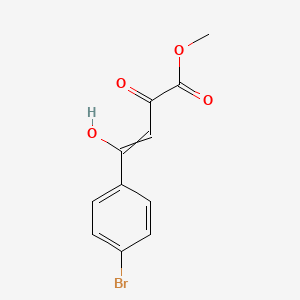

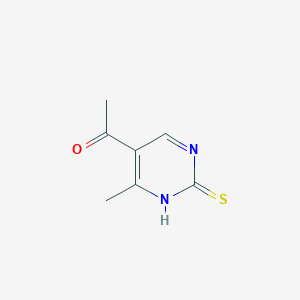

![Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-](/img/structure/B11724066.png)
![ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate](/img/structure/B11724070.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11724071.png)
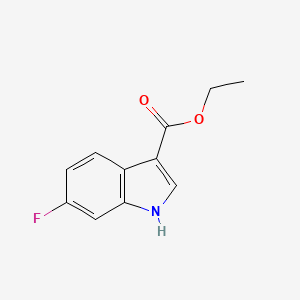
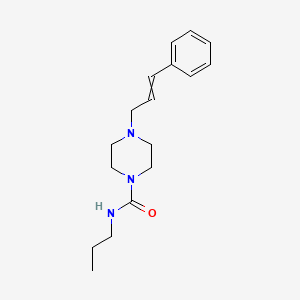
![3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B11724078.png)
